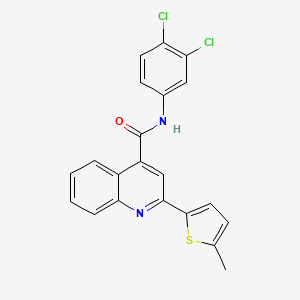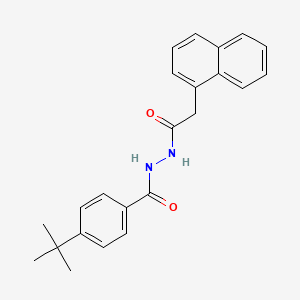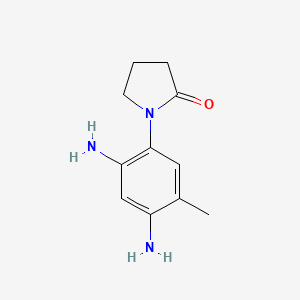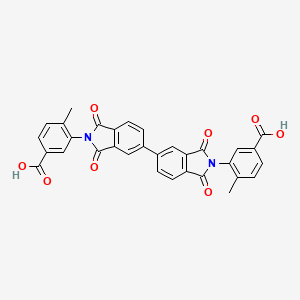
N-(3,4-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide, also known as DCTQ, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. DCTQ is a quinolinecarboxamide derivative that has been shown to possess a range of biochemical and physiological effects, making it an interesting compound for further study.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the treatment of cancer.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects that make it an interesting compound for further study. Studies have shown that this compound can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation, which is a key mechanism for the treatment of cancer. This compound has also been shown to have anti-inflammatory, anti-viral, and anti-bacterial properties, making it a promising candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,4-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a range of cancer cell lines, making it a promising candidate for further study. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which requires a high level of expertise in organic chemistry.
Future Directions
There are many potential future directions for the study of N-(3,4-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide. One area of research is in the development of new anti-cancer drugs that are based on the structure of this compound. Another area of research is in the study of the mechanism of action of this compound, which is not fully understood. Additionally, there is potential for the development of new drugs based on the anti-inflammatory, anti-viral, and anti-bacterial properties of this compound. Overall, the study of this compound has the potential to lead to the development of new drugs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of N-(3,4-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide involves a multi-step process that starts with the reaction of 3,4-dichloroaniline and 5-methyl-2-thiophenecarboxylic acid to form an intermediate compound. This intermediate is then reacted with phosphorus oxychloride and dimethylformamide to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a high level of expertise in organic chemistry.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-(5-methyl-2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity, particularly against breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory, anti-viral, and anti-bacterial properties, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2OS/c1-12-6-9-20(27-12)19-11-15(14-4-2-3-5-18(14)25-19)21(26)24-13-7-8-16(22)17(23)10-13/h2-11H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKCPDLGSASNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxo-4-imidazolidinyl}propanoic acid](/img/structure/B6015248.png)
![5-chloro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-thiophenecarboxamide](/img/structure/B6015250.png)
![N-(3-acetylphenyl)-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]urea](/img/structure/B6015256.png)
![N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6015264.png)
![4-[(4-ethylphenoxy)methyl]-N-isopropylbenzamide](/img/structure/B6015272.png)
![5-({4-[1-(2,2-dimethylpropyl)-3-pyrrolidinyl]-1-piperidinyl}carbonyl)-2-methyl-4(1H)-pyridinone](/img/structure/B6015273.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6015274.png)

![2-(4-methyl-1-piperidinyl)-5-(3-thienyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6015294.png)
![N-methyl-6-{methyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino}-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B6015311.png)

![7,8-dimethyl-1-phenyl-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6015326.png)
![1-(1-adamantyl)-4-{[4-(4-nitrophenoxy)phenyl]sulfonyl}piperazine](/img/structure/B6015334.png)